molecular formula C26H30FN3O3S B3019238 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 946245-13-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B3019238
M. Wt: 483.6
InChI Key: NJKDDYMMJHAWQN-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as dihydroisoquinoline, dimethylamino phenyl, and benzenesulfonamide are present in the compounds discussed within the papers. These structural components are often associated with biological activity, including antitumor and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of diazonium salts as key intermediates, as seen in the synthesis of various 1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with different substituents . The synthesis of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes also provides insight into the complexation reactions that can enhance the biological activity of such molecules . The halogenated hydrocarbon amination reaction is another synthetic route used to produce related compounds, as demonstrated in the synthesis of a brominated quinolinyl phenylmethyl compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. X-ray diffraction has been used to determine the crystal structure of a brominated quinolinyl compound, revealing a dihedral angle between the quinolyl and phenyl rings . Similarly, the geometry of metal complexes derived from a related sulfonamide ligand has been proposed based on physicochemical properties and spectroscopic analysis .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form complexes with metals, which can enhance their biological activity . Additionally, the interaction with DNA is a critical aspect of their biological function, with some compounds showing the ability to bind to DNA through intercalation mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic signatures, including FT-IR, Mass, NMR, and UV-Vis absorption spectroscopy . The lipophilicity of substituents and their ability to bind to DNA are important factors influencing their cytotoxic potency . The compounds' thermal stability has been assessed using TGA, and their magnetic properties have been studied through magnetic susceptibility measurements .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O3S/c1-29(2)23-11-8-20(9-12-23)24(30-15-14-19-6-4-5-7-21(19)18-30)17-28-34(31,32)26-16-22(27)10-13-25(26)33-3/h4-13,16,24,28H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKDDYMMJHAWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

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